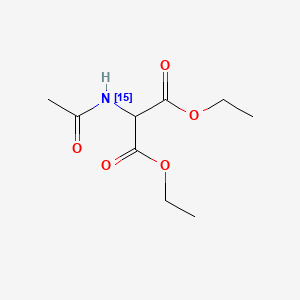

Diethyl acetamidomalonate-15N

Beschreibung

Diethyl acetamidomalonate-15N (CAS 92877-34-4) is an isotopically labeled derivative of diethyl acetamidomalonate, where the nitrogen atom in the acetamide group is replaced with the stable isotope ¹⁵N. Its molecular formula is C₉H₁₅¹⁵NO₅, with a molecular weight of 218.213 g/mol and an exact mass of 218.092 g/mol . The compound is characterized by a melting point of 95–98°C and a boiling point of 185°C at 20 mmHg . It is widely used in organic synthesis, particularly in the preparation of amino acids and peptides, where the ¹⁵N label enables precise tracking of nitrogen in reaction pathways or metabolic studies .

Key structural features include:

- A malonate ester backbone (two ethoxy groups).

- An acetamide substituent with ¹⁵N isotopic labeling.

- A central propanedioate core, allowing for versatile reactivity in alkylation or condensation reactions.

Synthesis typically involves reacting diethyl malonate with ¹⁵N-labeled acetamide derivatives under controlled conditions. For example, outlines a method using brominated intermediates and catalysts like N-bromosuccinimide (NBS), though specific steps for ¹⁵N incorporation are inferred .

Eigenschaften

IUPAC Name |

diethyl 2-(acetyl(15N)amino)propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO5/c1-4-14-8(12)7(10-6(3)11)9(13)15-5-2/h7H,4-5H2,1-3H3,(H,10,11)/i10+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISOLMABRZPQKOV-DETAZLGJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C(C(=O)OCC)[15NH]C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50746022 | |

| Record name | Diethyl [acetyl(~15~N)amino]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92877-34-4 | |

| Record name | Diethyl [acetyl(~15~N)amino]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

The preparation of diethyl acetamidomalonate-15N involves several steps. Initially, diethyl malonate and sodium nitrite are added to an organic solvent, followed by the dropwise addition of acetic acid at a temperature of 0-5°C. The reaction mixture is then maintained at 35-45°C for 10-15 hours. After the reaction, the solid is filtered, and the organic solvent is recycled. The resulting nitroso-diethyl malonate is then added to acetic acid and acetic anhydride, followed by the slow addition of zinc powder to carry out a reductive acylation reaction. The mixture is maintained at 50-60°C for 2 hours, after which zinc acetate is filtered out. The acetic acid is recycled, and the concentrate is recrystallized using purified water to obtain diethyl acetamidomalonate .

Analyse Chemischer Reaktionen

Diethyl acetamidomalonate-15N undergoes various chemical reactions, including:

Hydrolysis and Decarboxylation: The compound can be hydrolyzed and decarboxylated to form monocarboxylic acids.

Oxidation: It can be oxidized to form different products, depending on the reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis

DEAM-15N is widely utilized in asymmetric synthesis due to its ability to form chiral centers. One notable application is its use in Michael addition reactions, where it acts as a nucleophile. For instance, the reaction of DEAM-15N with β-nitrostyrene has been reported to yield chiral Michael adducts with high enantioselectivities (up to 95%) . This property makes DEAM-15N a valuable reagent for producing enantiomerically pure compounds, which are essential in pharmaceuticals.

Table 1: Enantioselectivity in Michael Addition Reactions Using DEAM-15N

| Substrate | Enantioselectivity (%) |

|---|---|

| β-Nitrostyrene | 95 |

| Trans-Chalcone | 90 |

Pharmacological Studies

The compound has also been investigated for its pharmacological properties. Research has shown that derivatives of DEAM-15N can be designed as inhibitors for various biological targets, including dihydroorotate dehydrogenase (DHODH) and aldose reductase . These studies often utilize the nitrogen labeling to trace metabolic pathways and assess the bioavailability of the compounds in vivo.

Case Study: DHODH Inhibitors

A series of compounds derived from DEAM-15N were synthesized and tested for their inhibitory activity against DHODH, which is a target for anti-inflammatory drugs. The results indicated that some derivatives exhibited significant inhibitory effects, suggesting potential therapeutic applications .

Synthesis of Novel Compounds

DEAM-15N serves as a precursor for synthesizing various novel compounds through N-alkylation and ring-closing metathesis reactions. For example, an efficient N-alkylation method allows for the formation of constrained amino acid derivatives, which are important in peptide synthesis and drug development . The ability to modify DEAM-15N easily enhances its utility in creating diverse chemical libraries for screening.

Table 2: Overview of Novel Compounds Synthesized from DEAM-15N

| Reaction Type | Product Type | Yield (%) |

|---|---|---|

| N-Alkylation | Constrained amino acids | Variable |

| Ring-closing metathesis | Cyclic compounds | High |

Wirkmechanismus

The mechanism of action of diethyl acetamidomalonate-15N involves its role as a precursor in various chemical reactions. It acts as a nucleophile in alkylation reactions, leading to the formation of α-amino acids. The compound’s structure allows it to participate in hydrolysis and decarboxylation reactions, resulting in the formation of monocarboxylic acids .

Vergleich Mit ähnlichen Verbindungen

Diethyl 2-Acetamidomalonate (Non-Labeled)

The non-isotopic analog (CAS 1068-90-2) shares the same structure but lacks the ¹⁵N label. Key differences include:

| Property | Diethyl Acetamidomalonate-15N | Diethyl 2-Acetamidomalonate |

|---|---|---|

| Molecular Weight (g/mol) | 218.213 | 217.22 |

| Exact Mass (g/mol) | 218.092 | 217.095 |

| Isotopic Purity | 98 atom % ¹⁵N | N/A |

| Applications | Isotopic tracing, NMR studies | General organic synthesis |

The ¹⁵N label enhances utility in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for mechanistic studies, whereas the non-labeled variant is more cost-effective for routine synthesis .

Diethyl Succinate (CAS 123-25-1)

A structurally simpler ester, diethyl succinate lacks the acetamide and malonate groups. Comparisons:

| Property | Diethyl Acetamidomalonate-15N | Diethyl Succinate |

|---|---|---|

| Boiling Point | 185°C at 20 mmHg | ~80°C (at ambient pressure) |

| Functional Groups | Malonate ester, acetamide | Succinate ester |

| Applications | Amino acid synthesis | Flavoring agent, plasticizer |

Diethyl succinate’s lower boiling point and simpler structure make it suitable for industrial applications like food additives, whereas the acetamidomalonate derivatives are specialized for synthetic chemistry .

Di-tert-Butyl Malonate

A bulkier malonate ester with tert-butyl groups instead of ethyl:

| Property | Diethyl Acetamidomalonate-15N | Di-tert-Butyl Malonate |

|---|---|---|

| Ester Groups | Ethyl | tert-Butyl |

| Steric Hindrance | Low | High |

| Reactivity | Higher in nucleophilic alkylation | Slower due to bulk |

The tert-butyl variant’s steric bulk reduces reactivity in certain reactions but improves stability under acidic conditions .

Comparison with Other ¹⁵N-Labeled Compounds

N-Methyldiethanolamine-¹⁵N ()

| Property | Diethyl Acetamidomalonate-15N | N-Methyldiethanolamine-¹⁵N |

|---|---|---|

| Functional Groups | Ester, acetamide | Amine, alcohol |

| ¹⁵N Position | Acetamide group | Methylamine group |

| Applications | Peptide synthesis | Metabolic tracing |

Both compounds leverage ¹⁵N for tracking, but their chemical roles differ significantly .

Adamantylated Azolo-azines-¹⁵N ()

These heterocyclic compounds use ¹⁵N for crystallographic and spectroscopic studies, similar to Diethyl acetamidomalonate-15N’s role in NMR. However, their structures and synthetic pathways are distinct .

Isotopic Effects and Practical Considerations

The ¹⁵N label in Diethyl acetamidomalonate-15N minimally alters chemical reactivity but provides critical advantages in analytical applications:

- NMR Sensitivity : ¹⁵N (spin-½) offers sharper signals compared to ¹⁴N (spin-1), aiding structural elucidation .

- Mass Spectrometry : Enhanced detection of nitrogen-containing fragments in metabolic studies .

- Synthesis Costs: ¹⁵N-labeled precursors (e.g., ¹⁵NH₃ or ¹⁵N-acetamide) increase production costs compared to non-labeled analogs .

Table 1: Physical Properties Comparison

| Compound | Molecular Formula | Boiling Point (°C) | Melting Point (°C) |

|---|---|---|---|

| Diethyl Acetamidomalonate-15N | C₉H₁₅¹⁵NO₅ | 185 (20 mmHg) | 95–98 |

| Diethyl 2-Acetamidomalonate | C₉H₁₅NO₅ | Similar | 95–98 |

| Diethyl Succinate | C₈H₁₄O₄ | ~80 | N/A |

Biologische Aktivität

Diethyl acetamidomalonate-15N (DEAM-15N) is a compound that has garnered attention in the field of medicinal chemistry and biological research due to its potential applications as a building block for synthesizing various biologically active molecules, including amino acids and other derivatives. This article explores the biological activity of DEAM-15N, focusing on its synthesis, mechanisms of action, and relevant case studies.

Diethyl acetamidomalonate is an acetamido derivative of malonic acid, which can be synthesized through various methods. The incorporation of the nitrogen isotope allows researchers to trace its biological pathways and interactions more effectively. The synthesis typically involves the reaction of diethyl malonate with acetamide under basic conditions, often followed by purification processes to obtain the desired product with high purity.

Key Reactions:

- Alkylation: DEAM-15N can undergo nucleophilic attacks by organolithium compounds or Grignard reagents, leading to the formation of various amino acid derivatives.

- Cyclization: It can also participate in cyclization reactions to form heterocyclic compounds, enhancing its versatility as a synthetic intermediate.

Biological Activity

The biological activity of DEAM-15N has been explored primarily in the context of its derivatives. Here are some key findings:

1. Amino Acid Synthesis

DEAM-15N serves as a precursor for synthesizing both natural and non-natural amino acids. For instance, it has been utilized in the synthesis of racemic tryptophan with yields exceeding 90% when reacted with gramine . This capability is crucial for developing pharmaceuticals that target specific biological pathways.

2. Pharmacological Applications

Research indicates that DEAM-15N derivatives exhibit significant pharmacological properties:

- Receptor Modulation: Compounds derived from DEAM-15N have shown selective activity towards various neurotransmitter receptors, including NMDA and AMPA receptors. For example, certain derivatives have been identified as full or partial agonists at specific receptor subtypes, indicating potential therapeutic applications in treating neurological disorders .

| Compound | Receptor Type | Activity | Potency |

|---|---|---|---|

| 8 | NMDA (GluN1/2A) | Partial Agonist | 90 µM |

| 8 | NMDA (GluN2B) | Full Agonist | 35 µM |

3. Enantioselective Catalysis

DEAM-15N has also been employed in asymmetric synthesis as a phase transfer catalyst. Its ability to facilitate Michael addition reactions under mild conditions has resulted in chiral products with high enantioselectivity (up to 99% ee) . This property is particularly valuable in drug synthesis where chirality can significantly influence pharmacodynamics.

Case Study 1: Synthesis of Chiral Amino Acids

In a study focusing on the synthesis of chiral α-amino acids using DEAM-15N, researchers demonstrated that varying substituents on starting materials could lead to significant differences in yield and enantioselectivity. The highest enantiomeric excess was achieved with specific chalcone derivatives .

Case Study 2: Neuropharmacological Screening

Another investigation assessed the neuropharmacological properties of DEAM-15N derivatives by evaluating their effects on glutamate receptor subtypes. The results indicated that certain compounds could selectively activate or inhibit these receptors, suggesting potential applications in treating conditions like epilepsy or depression .

Q & A

Basic: What synthetic routes are commonly employed for preparing Diethyl Acetamidomalonate-15N, and what critical parameters ensure high isotopic incorporation efficiency?

Answer:

Diethyl acetamidomalonate-15N is typically synthesized using isotopically labeled precursors, such as 15N-containing amines or salts, in multi-step reactions. Key steps include:

- Precursor selection : Use of 15N-labeled starting materials (e.g., diaminopropane-15N salt) to ensure isotopic incorporation at the desired position .

- Reaction optimization : Control of stoichiometry, solvent systems (e.g., ethanol or ether), and temperature (e.g., 120°C for condensation steps) to minimize side reactions .

- Purification : Column chromatography or recrystallization to isolate the product, followed by verification via ¹H-NMR , ¹³C-NMR , and ¹⁵N-HMBC to confirm structure and isotopic purity .

Advanced: How can researchers address discrepancies in isotopic enrichment levels observed between NMR and mass spectrometry (MS) data for Diethyl Acetamidomalonate-15N?

Answer:

Discrepancies may arise due to:

- Sample preparation : Ensure uniform dissolution and avoid contaminants that interfere with ionization (MS) or signal splitting (NMR).

- Cross-validation : Use ¹⁵N-HMBC NMR to confirm labeling positions and high-resolution MS to quantify isotopic abundance. Calibrate instruments with standards of known 15N enrichment .

- Error analysis : Compare data from multiple batches to distinguish systematic errors (e.g., incomplete labeling) from instrumental variability .

Basic: Which spectroscopic techniques are most reliable for confirming the structure and isotopic labeling position in Diethyl Acetamidomalonate-15N?

Answer:

- ¹H and ¹³C NMR : Identify proton and carbon environments, confirming the malonate backbone and acetamido group .

- ¹⁵N-HMBC NMR : Directly detects 15N nuclei and correlates them with adjacent protons/carbons, pinpointing the labeled site (e.g., the acetamido nitrogen) .

- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF verifies molecular weight and isotopic enrichment ratio .

Advanced: How does the incorporation of a 15N label in Diethyl Acetamidomalonate-15N influence its reactivity in subsequent synthetic applications compared to the non-labeled analog?

Answer:

- Kinetic isotope effects (KIE) : 15N labeling may slow reactions involving N–H bond cleavage (e.g., deamination) due to increased bond strength. Monitor using time-resolved NMR or kinetic assays .

- Catalytic interactions : In metal-catalyzed reactions, 15N can alter coordination geometry. Use X-ray crystallography or EXAFS to study structural changes .

- Tracer applications : Leverage 15N for tracking metabolic pathways (e.g., amino acid biosynthesis) via isotope-ratio MS or isotopic dilution assays .

Basic: What analytical workflows are recommended to assess the purity and stability of Diethyl Acetamidomalonate-15N during storage?

Answer:

- Purity checks : Regular HPLC-UV/RI analysis under reverse-phase conditions (C18 column, acetonitrile/water mobile phase) to detect degradation products .

- Stability monitoring : Store samples in anhydrous, inert atmospheres (argon or nitrogen) at –20°C to prevent hydrolysis. Periodically reanalyze via NMR to confirm structural integrity .

- Isotopic integrity : Use elemental analysis (EA) or isotope-ratio MS to verify 15N content over time .

Advanced: What strategies can resolve low yields in the final steps of Diethyl Acetamidomalonate-15N synthesis, such as during cyclization or functionalization?

Answer:

- Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with less coordinating solvents (e.g., THF) to reduce side reactions.

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance reaction efficiency.

- In situ monitoring : Use real-time FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Basic: How should researchers design control experiments to validate the role of Diethyl Acetamidomalonate-15N in enzymatic or catalytic studies?

Answer:

- Isotopic controls : Compare reaction rates/products between 15N-labeled and unlabeled compounds to isolate isotope-specific effects .

- Blank reactions : Exclude the compound to confirm its necessity for product formation.

- Dosage gradients : Vary concentrations to establish stoichiometric relationships and identify inhibitory thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.